3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride
Description
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride is a pyridine derivative featuring a dimethylamino substituent at the 6-position of the pyridine ring and a propanoic acid group at the 3-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry for its structural versatility in drug design, particularly in targeting receptors or enzymes requiring aromatic and ionic interactions .
Properties
IUPAC Name |
3-[6-(dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)9-5-3-8(7-11-9)4-6-10(13)14;/h3,5,7H,4,6H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSLKNDPFAUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a dimethylamine.
Attachment of the Propanoic Acid Moiety: This step can involve the reaction of the pyridine derivative with a propanoic acid derivative, such as an ester or an acid chloride, under basic or acidic conditions.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, which is more stable and water-soluble.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Core Derivatives
3-(6-Aminopyridin-3-yl)propanoic acid (CAS 446263-96-3)
- Structure: Pyridin-3-yl group with an amino (-NH₂) substituent at the 6-position and propanoic acid at the 3-position.
- Key Differences: The amino group lacks the electron-donating dimethyl substitution, reducing steric bulk and altering electronic properties.
- Applications: Often used as an intermediate in synthesizing more complex amino-functionalized pharmaceuticals .
[6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS 579525-46-5)
- Structure: Dimethylamino-pyridine core with a boronic acid (-B(OH)₂) group instead of propanoic acid.
- Key Differences : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis. The absence of a carboxylic acid group limits ionic interactions in biological systems .
Positional Isomers and Salt Forms
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1369501-61-0)
- Structure: Propanoic acid esterified (methyl ester) with a pyridin-4-yl group and amino substituent.
- Key Differences : The ester group reduces acidity compared to the free acid, altering bioavailability. The pyridin-4-yl substitution changes spatial orientation, affecting target binding. Dihydrochloride salt enhances water solubility .
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid;hydrochloride
- Structure: Dichloro-substituted pyridine with an amino acid backbone.
- The amino acid structure mimics natural substrates, useful in enzyme inhibition studies .
Functional Group Variations
3-(Dimethylamino)propanoic acid hydrochloride (CAS 14788-12-6)
- Key Differences : Absence of the aromatic pyridine system limits π-π stacking interactions. Used as a building block for surfactants or peptide modifications due to its zwitterionic nature .
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
- Structure: Bromoimidazopyridine fused ring system with propanoic acid.
Data Table: Key Properties of Compared Compounds
Biological Activity
3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid; hydrochloride, with the CAS number 2378503-41-2, is a chemical compound that combines a pyridine ring with a dimethylamino group and a propanoic acid moiety. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₄N₂O₂·HCl
- Molecular Weight : 230.69 g/mol
- InChI Key : CMKSLKNDPFAUQR-UHFFFAOYSA-N
- Solubility : The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays .
The biological activity of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid; hydrochloride is primarily attributed to its interaction with various biological targets. It is believed to act as a ligand for certain receptors and enzymes, influencing pathways related to neurotransmission and metabolic processes.
Potential Targets:
- Neurotransmitter Receptors : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzymatic Activity : This compound could modulate enzyme activities involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- In vitro studies have shown that derivatives of this compound exhibit activity on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- A study indicated that compounds with similar structures can enhance synaptic plasticity, which is crucial for learning and memory .
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound may possess antimicrobial properties. Experiments demonstrated significant inhibition of bacterial growth in certain strains, indicating its potential as an antibiotic agent.
- Toxicology Reports :
Comparative Analysis
The following table compares 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid; hydrochloride with other related compounds:
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid; hydrochloride | 2378503-41-2 | 230.69 g/mol | Neurotransmitter modulation, antimicrobial effects |
| 3-(Dimethylamino)propionic acid | Not Available | 173.24 g/mol | Limited neuroactivity |
| Pyridine-3-propanoic acid | Not Available | 179.22 g/mol | Moderate receptor interaction |
Synthetic Routes
The synthesis of this compound typically involves several key steps:
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid hydrochloride?
Methodological Answer:
The synthesis typically involves condensation reactions between pyridine derivatives and propanoic acid precursors. For example, refluxing 6-(dimethylamino)pyridine-3-carbaldehyde with a β-keto acid in ethanol, followed by acidification with HCl to form the hydrochloride salt. Critical parameters include:
- Catalyst : Hydrochloric acid (0.1–1.0 mol%) to accelerate imine formation and salt stabilization .
- Solvent : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates .
- Purification : Recrystallization from ethanol/water mixtures improves yield (60–80%) and purity (>95%) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- HPLC : Quantify purity (>98%) using C18 columns with UV detection at 254 nm .
- NMR : ¹H/¹³C spectra confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and pyridinyl protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., molecular weight ~270.7 g/mol for free base) .
- Heavy Metal Testing : ICP-MS ensures compliance with pharmacopeial limits (<20 μg/g) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals from pyridinyl and propanoic acid moieties .
- Deuterated Solvents : Use D₂O for hydrochloride salts to avoid proton exchange artifacts in ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing hydrogen-bonding networks (e.g., chloride ion interactions with NH groups) .
Advanced: What experimental strategies optimize the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Hydrochloride salts show maximal stability at pH 4–6 due to reduced hydrolysis .
- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, guiding storage below 25°C .
- Light Sensitivity : UV-vis spectroscopy tracks photo-degradation; amber glass vials prevent radical formation .
Basic: How do researchers confirm the presence of dimethylamino and pyridinyl functional groups?
Methodological Answer:
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C/N ratios (e.g., C: 52.3%, N: 10.4% for C₁₁H₁₅ClN₂O₂) .
- Titration : Potentiometric titration with NaOH quantifies free HCl content (≥99% salt formation) .
Advanced: What role do hydrogen-bonding interactions play in the compound’s crystallographic behavior?
Methodological Answer:
- Crystal Packing : X-ray studies of analogous hydrochlorides reveal layers stabilized by N–H···Cl⁻ bonds (2.8–3.1 Å), enhancing thermal stability .
- Solubility : Hydrogen bonding with polar solvents (e.g., water) increases solubility (~50 mg/mL at 25°C) .
- Hydration : Hygroscopicity assays show ≤5% water uptake under ambient conditions, critical for formulation .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via pyridinyl-propanoic acid motifs. Validate with SPR (KD ~10⁻⁶ M) .
- ADMET Prediction : SwissADME estimates logP (~1.2) and BBB permeability (low), guiding in vivo studies .
- QSAR Models : Correlate substituent effects (e.g., dimethylamino) with antibacterial IC₅₀ values (e.g., 12 μM against E. coli) .
Basic: What are the key considerations for designing a scalable synthesis protocol?
Methodological Answer:
- Catalyst Optimization : Reduce HCl usage to ≤0.5 mol% to minimize corrosion and waste .
- Solvent Recovery : Ethanol distillation achieves >90% recovery, improving cost-efficiency .
- Process Analytics : In-line PAT tools (e.g., ReactIR) monitor reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
